molecular formula C23H26ClN3O B3815506 (3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol

(3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol

Cat. No. B3815506
M. Wt: 395.9 g/mol
InChI Key: YZHONKFTJMIHPO-UHFFFAOYSA-N
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Description

(3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol, also known as Compound A, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as benzylpiperidines and has been found to have a variety of biological effects.

Scientific Research Applications

(3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol A has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In preclinical studies, it has been found to have anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of (3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol A is not fully understood, but it is thought to act through a variety of pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It may also act as an antioxidant, protecting cells from oxidative stress.
Biochemical and Physiological Effects
(3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol A has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. It has also been found to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using (3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol A in lab experiments is that it has been extensively studied and its effects are well-characterized. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several potential future directions for research on (3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol A. One area of interest is the development of more potent and selective analogs of the compound, which may have improved therapeutic efficacy. Another area of interest is the investigation of its potential use in combination with other drugs or therapies, which may enhance its effects. Finally, further studies are needed to fully understand its mechanism of action and its potential therapeutic applications.

properties

IUPAC Name

[3-benzyl-1-[[1-(2-chlorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O/c24-21-9-4-5-10-22(21)27-16-20(14-25-27)15-26-12-6-11-23(17-26,18-28)13-19-7-2-1-3-8-19/h1-5,7-10,14,16,28H,6,11-13,15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHONKFTJMIHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN(N=C2)C3=CC=CC=C3Cl)(CC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol
Reactant of Route 2
(3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol
Reactant of Route 3
(3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol
Reactant of Route 4
(3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol
Reactant of Route 5
(3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol
Reactant of Route 6
(3-benzyl-1-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol

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